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molecular formula C9H15NO2 B8729394 Morpholine, 4-(3-methyl-1-oxo-2-butenyl)- CAS No. 53868-72-7

Morpholine, 4-(3-methyl-1-oxo-2-butenyl)-

Cat. No. B8729394
M. Wt: 169.22 g/mol
InChI Key: LWMJXIOGNGBCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935207

Procedure details

Morpholine (2 equivalents) is added to a well-stirred ice-cooled solution in dry ether of 3,3-dimethylacryloyl chloride (1 equivalent) and when addition is complete, the mixture is warmed for a few minutes. the mixture is then cooled, filtered, the solvent removed and the residue recrystallized from 60-80 petrol to give 3,3-dimethylacryloyl morpholine m.pt. 52°-4°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH3:7][C:8]([CH3:13])=[CH:9][C:10](Cl)=[O:11]>CCOCC>[CH3:7][C:8]([CH3:13])=[CH:9][C:10]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from 60-80 petrol

Outcomes

Product
Name
Type
product
Smiles
CC(=CC(=O)N1CCOCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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